- Preparation of Polyfunctionalized Aromatic Nitriles from Aryl OxazolinesChemistry - A European Journal, 2022, 28(1),,
Cas no 916792-62-6 (3-Fluoro-2-iodobenzonitrile)

3-Fluoro-2-iodobenzonitrile structure
Nome do Produto:3-Fluoro-2-iodobenzonitrile
N.o CAS:916792-62-6
MF:C7H3FIN
MW:247.008297204971
MDL:MFCD07782075
CID:1029430
3-Fluoro-2-iodobenzonitrile Propriedades químicas e físicas
Nomes e Identificadores
-
- 3-fluoro-2-iodobenzonitrile
- 3-Fluoro-2-iodo-benzonitrile
- STL557237
- BBL103427
- FCH1324150
- AS05851
- CM13076
- AX8010223
- X4291
- 3-Fluoro-2-iodobenzonitrile (ACI)
- 3-Fluoro-2-iodobenzonitrile
-
- MDL: MFCD07782075
- Inchi: 1S/C7H3FIN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H
- Chave InChI: LOHHYNZRGUOISS-UHFFFAOYSA-N
- SMILES: N#CC1C(I)=C(F)C=CC=1
Propriedades Computadas
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 10
- Contagem de Ligações Rotativas: 0
- Complexidade: 162
- Superfície polar topológica: 23.8
Propriedades Experimentais
- Ponto de Fusão: 88-90°C
3-Fluoro-2-iodobenzonitrile Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H315; H319; H335
- Declaração de Advertência: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Condição de armazenamento:Store at room temperature
3-Fluoro-2-iodobenzonitrile Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1112116-100mg |
3-Fluoro-2-iodobenzonitrile |
916792-62-6 | 98% | 100mg |
¥37.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1112116-1g |
3-Fluoro-2-iodobenzonitrile |
916792-62-6 | 98% | 1g |
¥217.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1112116-5g |
3-Fluoro-2-iodobenzonitrile |
916792-62-6 | 98% | 5g |
¥939.00 | 2024-04-25 | |
Chemenu | CM159025-25g |
3-fluoro-2-iodobenzonitrile |
916792-62-6 | 95+% | 25g |
$1388 | 2022-05-27 | |
TRC | F592098-100mg |
3-Fluoro-2-iodobenzonitrile |
916792-62-6 | 100mg |
$ 65.00 | 2022-06-04 | ||
Alichem | A013033218-1g |
3-Fluoro-2-iodobenzonitrile |
916792-62-6 | 97% | 1g |
$1504.90 | 2023-08-31 | |
Chemenu | CM159025-1g |
3-fluoro-2-iodobenzonitrile |
916792-62-6 | 95+% | 1g |
$152 | 2021-06-16 | |
Apollo Scientific | PC502585-5g |
3-Fluoro-2-iodobenzonitrile |
916792-62-6 | 97% | 5g |
£179.00 | 2023-09-01 | |
Chemenu | CM159025-25g |
3-fluoro-2-iodobenzonitrile |
916792-62-6 | 95+% | 25g |
$1388 | 2021-06-16 | |
1PlusChem | 1P003AFU-5g |
3-Fluoro-2-iodobenzonitrile |
916792-62-6 | 97% | 5g |
$84.00 | 2025-02-19 |
3-Fluoro-2-iodobenzonitrile Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; 0 °C; 0.5 h, 0 °C; 0 °C → rt; 3 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Ethanol ; 0.5 h, rt
2.1 Reagents: Di-sec-butylmagnesium Solvents: Toluene ; 0 °C; 1 h, 0 °C
2.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
3.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ; 0 °C; 5 h, 50 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; 0 °C; 0.5 h, 0 °C; 0 °C → rt; 3 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Ethanol ; 0.5 h, rt
2.1 Reagents: Di-sec-butylmagnesium Solvents: Toluene ; 0 °C; 1 h, 0 °C
2.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
3.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ; 0 °C; 5 h, 50 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
Referência
Synthetic Routes 2
Condições de reacção
1.1 Reagents: Magnesate(1-), dichloro(2,2,6,6-tetramethylpiperidinato)-, lithium (1:1) Solvents: Tetrahydrofuran ; rt; 0.5 h, rt
1.2 Reagents: Iodine ; 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Iodine ; 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Referência
- Selective Metalation and Functionalization of Fluorinated Nitriles Using 2,2,6,6-Tetramethylpiperidyl BasesOrganic Letters, 2021, 23(19), 7396-7400,
Synthetic Routes 3
Condições de reacção
1.1 Reagents: Iodine Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
2.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ; 0 °C; 5 h, 50 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ; 0 °C; 5 h, 50 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
Referência
- Preparation of Polyfunctionalized Aromatic Nitriles from Aryl OxazolinesChemistry - A European Journal, 2022, 28(1),,
Synthetic Routes 4
Condições de reacção
1.1 Reagents: Di-sec-butylmagnesium Solvents: Toluene ; 0 °C; 1 h, 0 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
2.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ; 0 °C; 5 h, 50 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
2.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ; 0 °C; 5 h, 50 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
Referência
- Preparation of Polyfunctionalized Aromatic Nitriles from Aryl OxazolinesChemistry - A European Journal, 2022, 28(1),,
Synthetic Routes 5
Condições de reacção
1.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ; 0 °C; 5 h, 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referência
- Preparation of Polyfunctionalized Aromatic Nitriles from Aryl OxazolinesChemistry - A European Journal, 2022, 28(1),,
3-Fluoro-2-iodobenzonitrile Raw materials
- 3-Fluorobenzoyl chloride
- 3-Fluorobenzonitrile
- 2-(3-fluorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
- 2-Amino-2-methyl-1-propanol
- 2-(3-Fluoro-2-iodophenyl)-4,5-dihydro-4,4-dimethyloxazole
3-Fluoro-2-iodobenzonitrile Preparation Products
3-Fluoro-2-iodobenzonitrile Literatura Relacionada
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
4. Book reviews
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
916792-62-6 (3-Fluoro-2-iodobenzonitrile) Produtos relacionados
- 877868-92-3(5-fluoro-2-iodobenzonitrile)
- 1427022-97-6(1-(furan-3-yl)cyclopropane-1-carboxylic acid)
- 2195883-15-7(6-cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one)
- 1239460-75-3(5-bromo-8-(trifluoromethyl)quinoline)
- 1330750-67-8(Methyl 5-bromoisoquinoline-1-carboxylate)
- 2228708-92-5(tert-butyl N-4-(5-amino-1-methyl-1H-pyrazol-3-yl)-3-methoxyphenylcarbamate)
- 1357352-03-4(5-(tert-butoxy)carbonyl-4H,5H,6H,7H-furo3,2-cpyridine-4-carboxylic acid)
- 2229356-92-5(4-{6,6-dimethylbicyclo3.1.1heptan-2-yl}piperidine)
- 1436298-50-8(6-(Methylthio)-N-[(2-phenylethyl)sulfonyl]-3-pyridinecarboxamide)
- 2229524-35-8(3,3-difluoro-2-(2-methoxy-6-methylpyridin-4-yl)propan-1-amine)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:916792-62-6)3-Fluoro-2-iodobenzonitrile

Pureza:99%/99%
Quantidade:5.0g/10.0g
Preço ($):358.0/595.0